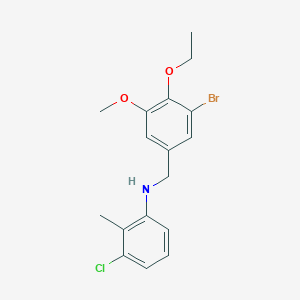![molecular formula C22H21Cl2N3O5S2 B425807 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425807.png)
2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide typically involves multiple steps:
Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride.
Amination: The sulfonyl chloride is then reacted with aniline derivatives to form the sulfonylanilino compound.
Acylation: The final step involves the acylation of the sulfonylanilino compound with an acetamide derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can occur at the chloro groups or the sulfonyl groups.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated or desulfonylated products.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In industrial applications, it may be used in the production of specialty chemicals, dyes, or polymers.
Mécanisme D'action
The mechanism of action of 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide
- 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[3-(methylamino)phenyl]acetamide
Uniqueness
The presence of both chloro and sulfonyl groups in 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide makes it unique in terms of its reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H21Cl2N3O5S2 |
|---|---|
Poids moléculaire |
542.5g/mol |
Nom IUPAC |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H21Cl2N3O5S2/c1-26(33(2,29)30)19-7-4-6-18(14-19)25-22(28)15-27(20-8-3-5-17(24)13-20)34(31,32)21-11-9-16(23)10-12-21/h3-14H,15H2,1-2H3,(H,25,28) |
Clé InChI |
JLZNVZFLKPEANI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C |
SMILES canonique |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3,5-Dibromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B425726.png)
![2-[4-chloro-2-methyl(phenylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B425727.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-methoxypropyl)acetamide](/img/structure/B425728.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-butylacetamide](/img/structure/B425729.png)
![N-sec-Butyl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide](/img/structure/B425730.png)
![[3-Bromo-5-ethoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B425732.png)
![N-(4-bromophenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B425734.png)

![Ethyl {4-[(methylamino)sulfonyl]phenoxy}acetate](/img/structure/B425741.png)
![Methyl 4-[({[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetyl)amino]benzoate](/img/structure/B425742.png)
![N-[1,1'-biphenyl]-2-yl-2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425743.png)
![N-[5-bromo-2-(naphthalen-1-ylmethoxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B425744.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-methylacetamide](/img/structure/B425746.png)
![N-(2-isopropylphenyl)-2-{2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B425747.png)
